7-Bromo-4-chloropyrido[2,3-d]pyrimidine
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Overview
Description
7-Bromo-4-chloropyrido[2,3-d]pyrimidine is a heterocyclic compound with a fused pyridine-pyrimidine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-chloropyrido[2,3-d]pyrimidine typically involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with bromine. The reaction conditions often include the use of solvents such as ethanol and the application of heat to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-chloropyrido[2,3-d]pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: Commonly involves the replacement of the bromine or chlorine atom with other nucleophiles.
Electrophilic Substitution Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like dimethyl sulfoxide (DMSO) or ethanol.
Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of catalysts like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide may yield 7-hydroxy-4-chloropyrido[2,3-d]pyrimidine .
Scientific Research Applications
7-Bromo-4-chloropyrido[2,3-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 7-Bromo-4-chloropyrido[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
- 6-Bromo-3,4-dihydro-4-oxothieno[2,3-d]pyrimidine
- 7-Bromothieno[3,2-d]pyrimidine
Uniqueness
7-Bromo-4-chloropyrido[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for the synthesis of novel heterocyclic structures and for exploring new biological activities .
Properties
Molecular Formula |
C7H3BrClN3 |
---|---|
Molecular Weight |
244.47 g/mol |
IUPAC Name |
7-bromo-4-chloropyrido[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H3BrClN3/c8-5-2-1-4-6(9)10-3-11-7(4)12-5/h1-3H |
InChI Key |
LMRNHUSVIGVKJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C(=NC=N2)Cl)Br |
Origin of Product |
United States |
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